molecular formula C13H14O3S B7871907 (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol

Cat. No.: B7871907
M. Wt: 250.32 g/mol
InChI Key: DXWCMXPUTAMPJZ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol is an organic compound that features a methanol group attached to a 2,5-dimethoxyphenyl ring and a thiophen-3-yl ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenyl and thiophene rings, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under reflux conditions to ensure complete reduction of the aldehyde groups to the corresponding alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiophene groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
  • (2,5-Dimethoxyphenyl)(furan-3-yl)methanol
  • (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanol

Uniqueness

(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups on the phenyl ring also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWCMXPUTAMPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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